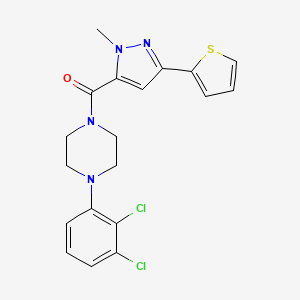
(4-(2,3-dichlorophenyl)piperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2,3-dichlorophenyl)piperazin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N4OS and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research has delved into the molecular interactions and pharmacophore models involving similar compounds to understand their binding interactions with receptors, such as the CB1 cannabinoid receptor. A study by Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, employing conformational analysis and developing pharmacophore models to elucidate the binding interactions and activity mechanisms (Shim et al., 2002).
Novel Pyrazole Carboxamide Derivatives
Lv et al. (2013) synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, which were characterized by various spectroscopic methods. The study aimed at expanding the chemical space of these compounds for further biological evaluations (Hong-Shui Lv et al., 2013).
Antimicrobial and Anticancer Activity
Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated them for their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating potential for further development as therapeutic agents (H. Hafez et al., 2016).
Enzyme Inhibitory Activity and Molecular Docking
Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study included molecular docking analyses to elucidate the interaction mechanisms with the enzymes, showing promise for the development of enzyme inhibitors (A. Cetin et al., 2021).
Synthesis and Biological Evaluation of Derivatives
Mallikarjuna et al. (2014) focused on the synthesis of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and their subsequent screening for anticancer and antituberculosis activities. This study underscores the potential of such compounds in developing new therapeutic agents (S. Mallikarjuna et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as [4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone, is a potent ligand for the D3 dopamine receptor . The D3 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase and is primarily expressed in the brain . It plays a crucial role in the regulation of mood, reward, and addiction .
Mode of Action
The compound interacts with the D3 dopamine receptor, binding to it with high affinity . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in . .
Biochemical Pathways
The D3 dopamine receptor is part of the dopaminergic system, which plays a key role in the reward system of the brain . By interacting with this receptor, the compound can potentially affect the functioning of this system and its associated biochemical pathways
Result of Action
Given its interaction with the D3 dopamine receptor, it is likely that it can influence neuronal signaling and potentially affect mood and reward-related behaviors . .
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4OS/c1-23-16(12-14(22-23)17-6-3-11-27-17)19(26)25-9-7-24(8-10-25)15-5-2-4-13(20)18(15)21/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCMVLMGJTJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2848837.png)
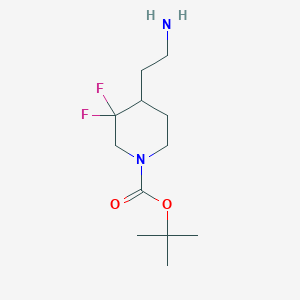
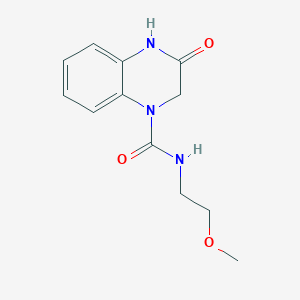
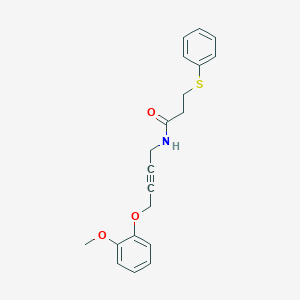
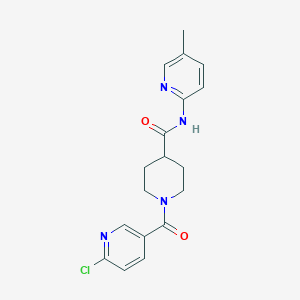
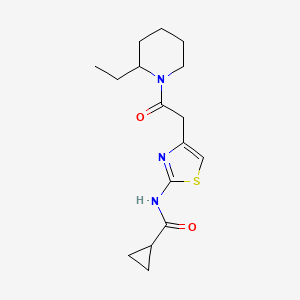
![N-benzyl-4-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2848846.png)
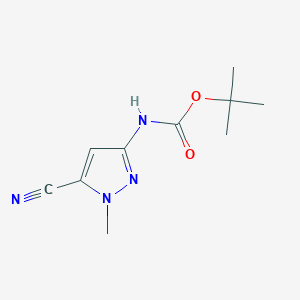
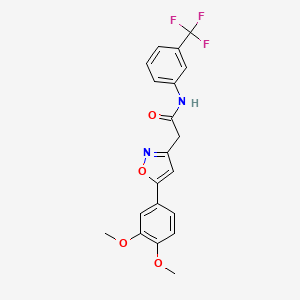

![2-(2-(o-tolyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848853.png)
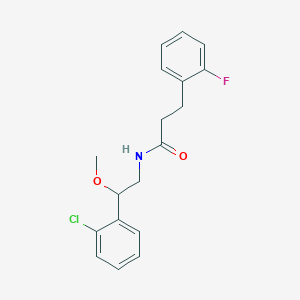
![4-(diethylamino)-5-methyl-N-(5-methylisoxazol-3-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2848857.png)
